molecular formula C13H11N B14767877 1-Benzyl-3-ethynyl-1H-pyrrole

1-Benzyl-3-ethynyl-1H-pyrrole

Cat. No.: B14767877
M. Wt: 181.23 g/mol
InChI Key: JFPOMOVVTMEZPS-UHFFFAOYSA-N
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Description

1-Benzyl-3-ethynyl-1H-pyrrole is a pyrrole derivative featuring a benzyl group at the 1-position and an ethynyl (acetylene) group at the 3-position of the pyrrole ring. Pyrroles are heterocyclic aromatic compounds with a five-membered ring containing one nitrogen atom. The benzyl substituent enhances lipophilicity and may influence π-π stacking interactions, while the ethynyl group introduces electron-withdrawing character, modulating the electronic density of the aromatic system.

Preparation Methods

The synthesis of 1-Benzyl-3-ethynyl-1H-pyrrole can be achieved through several synthetic routes. One common method involves the reaction of 1-benzylpyrrole with ethynylating agents under specific conditions. For instance, a typical synthetic route might involve the use of ethynylmagnesium bromide in the presence of a palladium catalyst to introduce the ethynyl group at the desired position on the pyrrole ring . Industrial production methods may involve similar reactions but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

Oxidation Reactions

The ethynyl group undergoes oxidation under controlled conditions. Using KMnO₄ in aqueous acidic media (0°C), the triple bond is selectively oxidized to a diketone, forming 1-benzyl-3-(1,2-diketone)-1H-pyrrole. This reaction proceeds via a two-step mechanism: initial epoxidation of the ethynyl group followed by cleavage to the diketone.

Key conditions :

  • Temperature: 0–5°C

  • Solvent: H₂O/acetone (1:1)

  • Yield: ~85% (estimated for analogous compounds)

Reduction Reactions

Catalytic hydrogenation (H₂/Pd-C , ethanol) reduces the ethynyl group to an ethyl moiety, yielding 1-benzyl-3-ethyl-1H-pyrrole. The reaction is highly selective, with no observed reduction of the pyrrole ring.

ParameterValue
Catalyst Loading5% Pd-C
Pressure1 atm H₂
Reaction Time4–6 h
Yield>90%

Cycloaddition Reactions

The ethynyl group participates in Huisgen azide-alkyne cycloaddition (CuAAC) with organic azides (e.g., benzyl azide) to form 1,2,3-triazole derivatives. This reaction is catalyzed by Cu(I) at room temperature .

Example :
1-Benzyl-3-ethynyl-1H-pyrrole + Benzyl azide → 1-Benzyl-3-(1-benzyl-1H-1,2,3-triazol-4-yl)-1H-pyrrole

  • Catalyst: CuSO₄·5H₂O/sodium ascorbate

  • Solvent: THF/H₂O

  • Yield: 78% (analogous system)

Electrophilic Substitution

The pyrrole ring undergoes nitration and sulfonation at the α-position (C-2 or C-5) due to the electron-donating benzyl group.

Nitration :

  • Reagent: HNO₃/AcOH

  • Product: 1-Benzyl-3-ethynyl-5-nitro-1H-pyrrole

  • Regioselectivity: >95% α-substitution

Sulfonation :

  • Reagent: H₂SO₄/SO₃

  • Product: 1-Benzyl-3-ethynyl-5-sulfo-1H-pyrrole

  • Conditions: 0°C, 2 h

Nucleophilic Substitution

The ethynyl group reacts with strong nucleophiles (e.g., Grignard reagents) via alkynyl lithium intermediates . For example, treatment with n-BuLi in MeCN generates a lithium acetylide, which reacts with electrophiles like CO₂ to form carboxylic acid derivatives .

Mechanistic pathway :

  • Deprotonation of ethynyl H by n-BuLi → Lithium acetylide

  • Quenching with CO₂ → 1-Benzyl-3-(propiolic acid)-1H-pyrrole

  • Yield: 56% (for analogous substrates)

Decarbonylation and Retro-Favorsky Reactions

Under basic conditions (t-BuOK , MeCN), this compound undergoes retro-Favorsky cleavage , producing benzylpyrrole and CO gas . This reaction proceeds via intermediate acetylenic alcohol formation.

StepIntermediate/ProductKey Observations
Initial DeprotonationAcetylenic alcohol (3c )Observed via ¹H NMR
EliminationTerminal alkyne (4c )Deuterated acetylene
Final Product1-Benzylpyrrole + COConfirmed by GC-MS

Conditions :

  • Base: t-BuOK (2 equiv)

  • Solvent: MeCN, RT

  • Time: 1 h

Cross-Coupling Reactions

The ethynyl group engages in Sonogashira coupling with aryl halides (e.g., iodobenzene) using Pd(PPh₃)₄/CuI catalysis .

Example :
this compound + Iodobenzene → 1-Benzyl-3-(phenylethynyl)-1H-pyrrole

  • Solvent: THF/Et₃N

  • Yield: 82% (analogous system)

Stability Under Acidic/Basic Conditions

  • Acidic Conditions : Stable in dilute HCl (pH > 3) but decomposes in concentrated H₂SO₄ due to ring protonation.

  • Basic Conditions : Resists hydrolysis (pH < 12) but undergoes retro-Favorsky cleavage at pH > 12 .

Scientific Research Applications

1-Benzyl-3-ethynyl-1H-pyrrole is a heterocyclic compound with a pyrrole ring substituted at the nitrogen atom with a benzyl group and at the third carbon with an ethynyl group. Its molecular formula is C13H11N, and its molecular weight is approximately 181.23 g/mol. It is intended for research purposes, not for human therapeutic or veterinary applications.

Synthesis of this compound

This compound can be synthesized through several methods, showing versatility in its preparation for research.

Potential Applications

This compound has several potential applications:

  • Medicinal chemistry: It is used as a building block for synthesizing complex molecules with potential therapeutic applications.
  • Organic synthesis: It serves as a versatile intermediate in various organic reactions, allowing for the introduction of diverse functional groups.
  • Drug design and development: Its interactions with biological targets make it valuable in drug design and development. Studies on its interactions with biological targets are essential for understanding its potential therapeutic effects, with research indicating it may bind to specific receptors or enzymes, modulating their activity. Such interactions are crucial for assessing its efficacy and safety as a pharmaceutical agent.

Structural Similarity

Several compounds share structural similarities with this compound, each exhibiting unique properties:

Compound NameKey Differences
1-Benzyl-1H-pyrroleLacks the ethynyl group; different reactivity
1-Ethynyl-1H-pyrroleLacks the benzyl group; affects lipophilicity
1-Benzyl-3-methyl-1H-pyrroleSubstitutes a methyl group for the ethynyl group; alters chemical properties
3-EthynylpyridineContains a pyridine ring instead of pyrrole; different biological activity

Mechanism of Action

The mechanism of action of 1-Benzyl-3-ethynyl-1H-pyrrole involves its interaction with specific molecular targets. For instance, in biological systems, it may bind to enzymes or receptors, modulating their activity. The ethynyl group can participate in π-π interactions with aromatic residues in proteins, while the benzyl group may enhance lipophilicity, facilitating membrane permeability .

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural and Functional Group Comparisons

The table below summarizes key structural features of 1-Benzyl-3-ethynyl-1H-pyrrole and related compounds:

Compound Name Substituent Positions Functional Groups Molecular Weight (g/mol) Key Properties/Applications
This compound 1, 3 Benzyl, Ethynyl ~197.25 (calculated) Potential electronic applications
1-Benzyl-N-methyl-1H-pyrrole-2-carboxamide 1, 2 Benzyl, Methyl, Carboxamide 228.28 Antitumor activity, receptor antagonism
1-Benzoyl-3-(pyridin-2-yl)-1H-pyrazole 1, 3 Benzoyl, Pyridinyl ~279.30 (calculated) Crystallographic studies
1-Benzyl-1H-pyrrole-2-carbaldehyde 1, 2 Benzyl, Formyl 185.22 Synthetic intermediate
1-Benzyl-2-(1H-indol-3-yl)-5-oxo-pyrrolidine-2-carbonitrile 1, 2, 5 Benzyl, Indole, Carbonitrile ~346.38 (calculated) Structural complexity for drug design

Key Observations:

  • Substituent Effects : The ethynyl group in the target compound contrasts with electron-donating groups (e.g., carboxamide in ) or bulky substituents (e.g., indole in ), which may alter reactivity and solubility.
  • Bioactivity : Carboxamide-containing pyrroles exhibit antitumor properties , suggesting that the ethynyl group’s electronic effects could be explored for similar applications.

Electronic and Reactivity Comparisons

  • Electron Density Modulation :

    • The ethynyl group is a strong electron-withdrawing substituent, reducing the electron density of the pyrrole ring compared to electron-donating groups like methyl or benzyl. This may enhance electrophilic substitution reactivity at specific positions .
    • In contrast, the carboxamide group in 1-Benzyl-N-methyl-1H-pyrrole-2-carboxamide introduces hydrogen-bonding capability, critical for biological interactions .
  • Formyl groups (e.g., in 1-Benzyl-1H-pyrrole-2-carbaldehyde ) are reactive toward nucleophiles, enabling further derivatization.

Crystallographic and Computational Insights

  • Structural Validation : Tools like SHELX are widely used for determining bond lengths and angles in pyrrole derivatives. For example, 1-Benzyl-N-methyl-1H-pyrrole-2-carboxamide exhibits a mean C–C bond length of 1.395 Å , consistent with aromatic systems.
  • Computational Modeling : Density functional theory (DFT) methods could predict the target compound’s stability, with exact exchange functionals improving accuracy for systems with conjugated ethynyl groups.

Q & A

Basic Research Questions

Q. What synthetic routes are commonly employed for the preparation of 1-Benzyl-3-ethynyl-1H-pyrrole, and how is its structural integrity validated?

  • Methodology : Multi-step synthesis often involves palladium-catalyzed coupling reactions or functionalization of pre-formed pyrrole scaffolds. For example, substituent introduction via Sonogashira coupling for the ethynyl group is a plausible route. Structural validation typically combines ¹H-NMR (e.g., coupling constants such as J = 2.7–3.5 Hz for aromatic protons) and ¹³C-NMR to confirm substituent positions and electronic environments . Infrared (IR) spectroscopy further validates functional groups like ethynyl C≡C stretches (~2100 cm⁻¹).

Q. Which crystallographic tools and software are essential for resolving the molecular structure of this compound?

  • Methodology : Single-crystal X-ray diffraction (SCXRD) is the gold standard. The SHELX suite (e.g., SHELXL for refinement) is widely used for small-molecule crystallography. Key parameters include R factors (<0.05 for high-quality data) and mean σ(C–C) bond lengths (~0.003 Å). Data collection at low temperatures (e.g., 110 K) minimizes thermal motion artifacts .

Q. What safety protocols are critical during the synthesis and handling of this compound?

  • Methodology : Standard precautions include using fume hoods, gloves, and eye protection. For spills, neutralize with inert absorbents (e.g., vermiculite) and dispose as hazardous waste. Emergency measures for inhalation or skin contact involve immediate decontamination with water and medical consultation. Safety data sheets (SDS) for analogs (e.g., 3-Heptyl-1H-pyrrole) provide template guidelines .

Advanced Research Questions

Q. How can researchers reconcile discrepancies between spectroscopic data and crystallographic results during structural analysis?

  • Methodology : Contradictions may arise from dynamic effects (e.g., rotational isomers in solution vs. solid-state rigidity). Use variable-temperature NMR to probe conformational flexibility. Cross-validate with DFT calculations (e.g., Gaussian or ORCA) to compare optimized geometries with experimental SCXRD data. For example, dihedral angles between aromatic rings in the solid state (e.g., 63.01° tilt in related structures) can inform solution-phase modeling .

Q. What strategies optimize the synthetic yield of this compound derivatives with diverse substituents?

  • Methodology : Systematic variation of reaction conditions (e.g., catalyst loading, solvent polarity, and temperature) is critical. For example, in analogous pyrrole syntheses, yields of 67–85% are achieved using Pd(PPh₃)₄ catalysts in THF at 60–80°C. Purification via column chromatography (silica gel, hexane/EtOAc gradients) ensures high purity. Tabulated data on substituent effects (e.g., electron-withdrawing groups reducing yields) guide rational design .

Q. How does computational modeling enhance the understanding of electronic properties in this compound?

  • Methodology : Time-dependent DFT (TD-DFT) predicts UV-Vis absorption spectra by modeling HOMO-LUMO gaps. For example, ethynyl groups lower the LUMO energy, enhancing electron affinity. Electrostatic potential maps reveal nucleophilic/electrophilic sites, aiding in reactivity predictions. Compare computational results with experimental cyclic voltammetry data to validate redox behavior .

Q. What challenges arise in the experimental phasing of this compound derivatives using X-ray crystallography?

  • Methodology : Poor crystal quality (e.g., twinning or weak diffraction) complicates phasing. Use SHELXC/D/E pipelines for robust data processing. For heavy-atom derivatives, incorporate iodine or selenium via post-synthetic modification. High-resolution data (≤1.0 Å) and iterative refinement (e.g., Olex2 interfacing with SHELXL) mitigate phase errors .

Properties

Molecular Formula

C13H11N

Molecular Weight

181.23 g/mol

IUPAC Name

1-benzyl-3-ethynylpyrrole

InChI

InChI=1S/C13H11N/c1-2-12-8-9-14(10-12)11-13-6-4-3-5-7-13/h1,3-10H,11H2

InChI Key

JFPOMOVVTMEZPS-UHFFFAOYSA-N

Canonical SMILES

C#CC1=CN(C=C1)CC2=CC=CC=C2

Origin of Product

United States

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